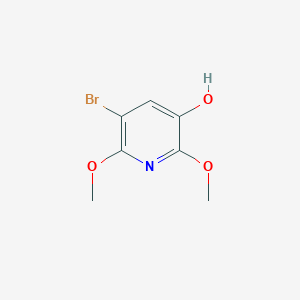

5-Bromo-2,6-dimethoxypyridin-3-ol

Description

Significance of Pyridinol Scaffolds in Heterocyclic Chemistry

Pyridinol scaffolds, which are derivatives of pyridine (B92270) containing a hydroxyl group, represent a critical class of heterocyclic compounds. The pyridine ring is a fundamental structural unit found in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. byjus.comwikipedia.org The presence of the nitrogen atom in the aromatic ring imparts unique chemical properties, including basicity and the ability to form hydrogen bonds, which are crucial for molecular interactions in biological systems. byjus.com

The incorporation of a hydroxyl group to create a pyridinol scaffold further enhances the chemical diversity and utility of these molecules. Pyridinols and their derivatives are of significant interest in medicinal chemistry and materials science. nih.gov Their utility as precursors in the synthesis of more complex molecules is well-established, with multicomponent reactions offering efficient pathways to highly functionalized pyridine derivatives. nih.govchim.it

Overview of Halogenated and Alkoxylated Pyridines in Advanced Synthetic Endeavors

The introduction of halogen and alkoxy substituents onto the pyridine ring dramatically influences its electronic properties and reactivity, providing synthetic chemists with powerful tools for molecular design.

Halogenated Pyridines: The presence of a halogen atom, such as bromine, on the pyridine ring significantly alters its reactivity. wikipedia.org Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The carbon-halogen bond serves as a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups, enabling the construction of complex molecular architectures.

Alkoxylated Pyridines: The incorporation of alkoxy groups, such as methoxy (B1213986) groups, also plays a crucial role in modifying the properties of the pyridine scaffold. Methoxy groups are electron-donating and can influence the regioselectivity of subsequent reactions. The synthesis of alkoxylated pyridines, such as 2-methoxy-5-bromopyridine, can be achieved through methods like refluxing a di-substituted pyridine with sodium hydroxide (B78521) in methanol (B129727). chemicalbook.com

Academic Rationale for the Comprehensive Study of 5-Bromo-2,6-dimethoxypyridin-3-ol

The specific substitution pattern of this compound makes it a compound of significant academic interest. The rationale for its in-depth study is multifaceted, stemming from the combined influence of its bromo, dimethoxy, and hydroxyl functional groups on the pyridinol core.

The presence of a bromine atom at the 5-position, a hydroxyl group at the 3-position, and two methoxy groups at the 2- and 6-positions creates a unique electronic and steric environment. This specific arrangement is anticipated to impart distinct chemical reactivity and potential for further functionalization. For instance, the bromine atom can act as a leaving group in cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functionalities.

The dimethoxy groups are expected to influence the electron density of the pyridine ring, potentially directing the course of subsequent chemical transformations. The hydroxyl group can participate in hydrogen bonding and can be a site for derivatization, further expanding the synthetic possibilities.

The study of this molecule is also driven by the potential for its derivatives to exhibit interesting biological activities, a common feature of highly substituted pyridinol compounds. The synthesis and characterization of this compound would provide valuable insights into the structure-property relationships of polysubstituted pyridines.

Detailed Research Findings

While specific research findings exclusively on this compound are not extensively documented in publicly available literature, data from closely related compounds provide valuable insights into its potential properties and reactivity.

Physicochemical Properties of Related Compounds

The following table summarizes the known physical and chemical properties of compounds structurally related to this compound. This data can serve as a predictive baseline for the properties of the target compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 5-Bromo-2-methoxypyridin-3-amine | --- | C₆H₇BrN₂O | 203.04 | --- | --- |

| 5-Bromo-2-methoxyaniline | 6358-77-6 | C₇H₈BrNO | 202.05 | Solid | 94-98 |

| 5-Bromo-6-methoxypyridin-3-ol | 1299312-97-2 | C₆H₆BrNO₂ | 204.02 | --- | --- |

| 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde | --- | C₈H₈BrNO₃ | 246.06 | --- | --- |

Data sourced from various chemical databases and suppliers. nih.govsigmaaldrich.combiosynth.comuni.lu

Synthetic Approaches to Related Functionalized Pyridines

The synthesis of functionalized pyridines often involves multi-step sequences. For example, 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, an intermediate in drug discovery, is synthesized by the reaction of 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde. nih.gov Another example is the synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues, which have shown affinity for dopamine (B1211576) receptors. nih.gov These examples highlight the importance of brominated and methoxylated aromatic compounds as building blocks in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,6-dimethoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKPXRDWILRFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292447 | |

| Record name | 3-Pyridinol, 5-bromo-2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826110-10-4 | |

| Record name | 3-Pyridinol, 5-bromo-2,6-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinol, 5-bromo-2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2,6 Dimethoxypyridin 3 Ol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-Bromo-2,6-dimethoxypyridin-3-ol reveals several potential disconnections, guiding the formulation of a synthetic strategy. The target molecule can be conceptually disassembled to identify key precursors and strategic bond formations. One logical approach involves the disconnection of the bromo and methoxy (B1213986) groups, leading back to a core pyridinol or dihydroxypyridine structure.

A primary retrosynthetic pathway for the target compound, 5-bromo-2,6-dimethoxypyridine-3-ol, is illustrated below. This strategy hinges on the late-stage bromination of a 2,6-dimethoxypyridin-3-ol precursor. This precursor can, in turn, be derived from a 2,6-dihalopyridine derivative through sequential nucleophilic substitution reactions to introduce the methoxy groups.

Figure 1: Retrosynthetic Analysis of this compound

Regioselective Bromination Techniques of Pyridinol Precursors

The introduction of a bromine atom at the C-5 position of a pyridinol precursor with high regioselectivity is a critical step in the synthesis of the target molecule. mdpi.com Both electrophilic and nucleophilic bromination strategies can be employed, each with its own set of advantages and challenges.

Electrophilic Bromination Strategies

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic rings. libretexts.orgyoutube.com In the context of substituted pyridinols, the directing effects of the existing hydroxyl and methoxy groups play a crucial role in determining the site of bromination. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxy groups are also activating and ortho-, para-directing. The interplay of these directing effects can be leveraged to achieve the desired regioselectivity.

Common electrophilic brominating agents include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst, and N-bromosuccinimide (NBS). mdpi.comrsc.org The choice of solvent and reaction conditions can significantly influence the outcome of the bromination reaction. For instance, the use of polar solvents can enhance the electrophilicity of the brominating agent.

| Brominating Agent | Catalyst/Solvent | Regioselectivity | Reference |

| Br₂ | Acetic Acid | Can lead to a mixture of isomers | rsc.org |

| NBS | THF or Ionic Liquids | Often highly regioselective | mdpi.com |

Nucleophilic Aromatic Substitution-Based Bromination Approaches

While less common for the direct introduction of bromine onto an electron-rich pyridinol ring, nucleophilic aromatic substitution (SNA_r) can be a viable strategy under specific circumstances. youtube.commasterorganicchemistry.com This approach typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a bromide ion. The pyridine (B92270) ring's inherent electron deficiency, particularly at the C-2, C-4, and C-6 positions, facilitates nucleophilic attack. stackexchange.comyoutube.com

For this strategy to be effective in the synthesis of this compound, a precursor with a leaving group at the C-5 position would be required. The synthesis of such a precursor could, however, be as challenging as the direct bromination itself.

Synthesis of Dimethoxypyridine Intermediates

Directed Metalation and Alkoxylation Pathways

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netharvard.edu In the context of pyridine synthesis, a directing group can guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a nucleophilic center that can then be quenched with an electrophile. researchgate.net

For the synthesis of dimethoxypyridine intermediates, a suitable directing group, such as a halogen or an amide, can be used to facilitate lithiation at the desired positions, followed by reaction with a methoxylating agent. arkat-usa.org However, the direct 1,2-addition of organometallic reagents to the pyridine ring can be a competing side reaction. harvard.edu

| Directing Group | Base | Electrophile | Product | Reference |

| OCONEt₂ | sec-BuLi, TMEDA | I₂ | 2-Iodo-3-carbamoyloxypyridine | harvard.edu |

| Br | LTMP | DMF | 3-Formyl-2-bromo-4-methoxypyridine | arkat-usa.org |

Nucleophilic Methoxylation of Halopyridines

A more direct and widely used approach for the synthesis of dimethoxypyridine intermediates is the nucleophilic aromatic substitution of halopyridines with methoxide (B1231860) ions. researchgate.netarkat-usa.org Dihalopyridines, particularly those with halogens at the C-2 and C-6 positions, are excellent substrates for this transformation. The reaction is typically carried out using sodium methoxide in methanol (B129727) or another suitable solvent. chemicalbook.com

The reactivity of halogens in SNA_r reactions on pyridine rings generally follows the order F > Cl > Br > I, although this can be influenced by the specific reaction conditions. nih.gov The reaction of 2,6-dihalopyridines with sodium methoxide can proceed in a stepwise manner, allowing for the potential isolation of the mono-methoxylated intermediate. nih.gov

| Substrate | Reagent | Solvent | Product | Yield | Reference |

| 2,5-Dibromopyridine | Sodium Hydroxide (B78521)/Methanol | Methanol | 5-Bromo-2-methoxypyridine | 98% | chemicalbook.com |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium Methoxide | THF/CH₂Cl₂ | Methyl 6-chloro-2-methoxypyridine-3-carboxylate (major) | - | nih.gov |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium Methoxide | DMF/Methanol | Methyl 2,6-dimethoxypyridine-3-carboxylate | - | pharm.or.jp |

Hydroxylation Strategies for Pyridine Rings

The introduction of a hydroxyl group onto a pyridine ring is a critical transformation for the synthesis of pyridinols. This can be achieved through various methods, including the direct functionalization of a C-H bond or through rearrangement pathways involving oxidized pyridine precursors.

The direct hydroxylation of a pyridine C-H bond is a highly desirable but challenging transformation due to the inherent electronic properties of the heterocycle. acs.org The pyridine ring's high oxidation potential makes it resistant to many standard oxidative C-H hydroxylation methods. acs.org Traditional approaches often require harsh conditions, such as high temperatures with potassium hydroxide, and tend to result in low yields. youtube.com

However, recent advancements have provided more efficient and milder protocols. One innovative method involves a base-catalyzed halogen transfer (X-transfer). nih.gov This process uses an alkoxide base to facilitate the transfer of a halogen from a sacrificial oxidant, like a 2-halothiophene, to the pyridine substrate. nih.gov This generates an intermediate that is active for nucleophilic aromatic substitution (SNAr), which then reacts with an inexpensive hydroxide surrogate such as 2-phenylethanol (B73330) to yield the hydroxylated pyridine. nih.gov

Another modern approach is the photochemical hydroxylation of pyridine N-oxides. This method has shown particular efficacy for achieving selective hydroxylation at the C3 position. acs.org Irradiation of a pyridine N-oxide with UV light can induce its conversion to the desired 3-hydroxypyridine. acs.org Biological methods have also been explored; for instance, the microorganism Agrobacterium sp. can hydroxylate 4-hydroxypyridine (B47283) to produce pyridine-3,4-diol (B75182) using a specific mono-oxygenase enzyme. nih.gov

Oxidative rearrangements offer an alternative and powerful route to pyridinols and their tautomeric pyridone forms. The rearrangement of pyridine N-oxides is a classic and versatile strategy. chemrxiv.org A notable modern example is the photochemical valence isomerization of pyridine N-oxides. acs.org Mechanistic studies suggest that UV irradiation converts the pyridine N-oxide into a highly strained oxaziridine (B8769555) intermediate. acs.org This intermediate can then undergo further photochemical rearrangement to generate the C3-hydroxy pyridine, providing a regioselective route to this isomer. acs.org

More traditional methods also exploit this reactivity. For example, treating pyridine N-oxides with acetic anhydride (B1165640) can induce a rearrangement to form 2-pyridones, which are the keto-tautomers of 2-hydroxypyridines. chemrxiv.orgorganic-chemistry.org Furthermore, innovative ring-expansion strategies have been developed. An oxidative amination process can transform cyclopentenone derivatives directly into pyridones through a sequence involving silyl (B83357) enol ether formation, nitrogen atom insertion, and subsequent aromatization. chemrxiv.orgresearchgate.net

Modern Cross-Coupling Reactions in Scaffold Construction

Metal-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon framework of complex molecules like this compound and its analogues. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the pyridine ring.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for C-C bond formation in modern organic synthesis. researchgate.netnih.gov This palladium-catalyzed reaction couples an organoboron reagent, typically an arylboronic acid or ester, with a halide or triflate. rsc.org It is particularly effective for the arylation of pyridine rings, allowing for the functionalization of readily available and stable bromo- or chloropyridines. researchgate.netnih.gov The reaction generally exhibits broad functional group tolerance and has been successfully applied to the synthesis of sterically hindered biaryl compounds. researchgate.netrsc.org For instance, 4'-bromoterpyridine can be coupled with various aryl boronic acids to produce a range of 4'-aryl-substituted terpyridines. rsc.org The versatility of the leaving group has also been demonstrated, with pyridine-2-sulfonyl fluorides (PyFluor) serving as effective coupling partners for aryl boronic acids to generate 2-arylpyridines. claremont.edu

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridine Arylation

| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4'-Bromoterpyridine | p-Nitrophenylboronic acid | Pd(PPh₃)₄ | 4'-(4-Nitrophenyl)terpyridine | rsc.org |

| 4'-Bromoterpyridine | p-(Dimethylamino)phenylboronic acid | Pd(PPh₃)₄ | 4'-(4-Dimethylaminophenyl)terpyridine | rsc.org |

| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | 2-Phenylpyridine | claremont.edu |

| 2,3,5,6-Tetrachloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Arylated Pyridine Derivatives | researchgate.net |

Beyond the Suzuki-Miyaura reaction, several other metal-catalyzed cross-coupling methods are crucial for pyridine functionalization. The Negishi coupling provides a powerful alternative, typically involving a palladium-catalyzed reaction between an organozinc reagent and an organic halide. nih.gov This method is highly effective for functionalizing pyridines, including at the C4 position, which can be challenging to access. The process can involve deprotonation of pyridine with a strong base like n-butylsodium, followed by transmetalation with zinc chloride to generate the required organozinc intermediate. nih.gov

The Sonogashira coupling is the premier method for introducing alkyne moieties. It involves the palladium- and copper-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, and it has been applied to the synthesis of azaindoles from appropriately substituted halopyridines. mdpi.com

For the introduction of alkene groups, the Heck reaction is frequently employed. This palladium-catalyzed reaction couples an alkene with an aryl or vinyl halide. nih.gov Dehydrogenative Heck reactions have been reported for the C3-alkenylation of pyridines with simple alkenes. nih.gov Additionally, copper-catalyzed couplings have been developed for creating biaryl linkages from pyridine-N-oxides. nih.gov

Table 2: Overview of Other Metal-Catalyzed Cross-Coupling Reactions on Pyridines

| Reaction Name | Metal Catalyst(s) | Coupling Partners | Bond Formed | Reference |

|---|---|---|---|---|

| Negishi Coupling | Palladium | Organozinc + Aryl Halide | C-C (Aryl) | nih.gov |

| Sonogashira Coupling | Palladium, Copper | Terminal Alkyne + Aryl Halide | C-C (Alkynyl) | mdpi.com |

| Heck Reaction | Palladium | Alkene + Aryl Halide | C-C (Alkenyl) | nih.gov |

| Biaryl Coupling | Copper | Pyridine-N-oxide + Oxazole | C-C (Biaryl) | nih.gov |

Chemical Reactivity and Mechanistic Transformations of 5 Bromo 2,6 Dimethoxypyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 5-bromo-2,6-dimethoxypyridin-3-ol is generally considered electron-deficient, which typically makes electrophilic aromatic substitution challenging. However, the presence of two electron-donating methoxy (B1213986) groups and a hydroxyl group can facilitate such reactions.

Further halogenation of this compound can introduce other halogens, such as chlorine or iodine, onto the pyridine ring. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents. The hydroxyl and methoxy groups are ortho-, para-directing, while the bromine atom is a deactivating ortho-, para-director.

Detailed research findings on the specific conditions and outcomes of chlorination and iodination of this compound are not extensively documented in publicly available literature. However, analogous reactions with similar substituted pyridines suggest that the position of further halogenation would likely be at the C4 position, which is activated by the hydroxyl and methoxy groups.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The introduction of a nitro (-NO2) or sulfonic acid (-SO3H) group onto the pyridine ring of this compound would require harsh reaction conditions due to the inherent electron-deficient nature of the pyridine ring.

Specific studies detailing the nitration and sulfonation of this compound are limited. However, the directing effects of the existing substituents would likely favor substitution at the C4 position. The reaction conditions would need to be carefully controlled to avoid unwanted side reactions, such as oxidation of the hydroxyl group.

Nucleophilic Substitution Reactions of the Bromo and Methoxy Groups

The bromo and methoxy groups on the pyridine ring are susceptible to nucleophilic substitution, providing a versatile handle for further functionalization of the molecule.

The bromine atom at the C5 position can be displaced by various amines through nucleophilic aromatic substitution (SNAr) reactions. These reactions are often catalyzed by transition metals, such as palladium or copper, which facilitate the carbon-nitrogen bond formation. The choice of amine, catalyst, and reaction conditions can influence the yield and selectivity of the amination product.

| Amine | Catalyst | Reaction Conditions | Product |

| Primary Alkylamines | Palladium-based catalysts | Elevated temperatures, inert atmosphere | 5-Alkylamino-2,6-dimethoxypyridin-3-ol |

| Secondary Alkylamines | Copper(I) iodide/L-proline | Moderate temperatures | 5-Dialkylamino-2,6-dimethoxypyridin-3-ol |

| Arylamines | Buchwald-Hartwig amination conditions | Base, phosphine (B1218219) ligand | 5-Arylamino-2,6-dimethoxypyridin-3-ol |

The bromo group can also be substituted by oxygen- and sulfur-containing nucleophiles. Reactions with alkoxides or phenoxides can introduce new ether linkages, while reactions with thiols or thiolates can form thioethers. These transformations expand the chemical diversity of derivatives that can be synthesized from this compound.

| Nucleophile | Reagent | Product |

| Hydroxide (B78521) | Sodium Hydroxide | 2,6-Dimethoxypyridine-3,5-diol |

| Alkoxides | Sodium Alkoxide | 5-Alkoxy-2,6-dimethoxypyridin-3-ol |

| Thiolates | Sodium Thiolate | 5-(Alkylthio)-2,6-dimethoxypyridin-3-ol |

Redox Chemistry and Electrochemical Behavior

Specific studies on the electrochemical behavior of this compound are not widely available. However, cyclic voltammetry studies on structurally similar compounds suggest that the oxidation potential would be influenced by the pH of the medium, with the hydroxyl group being more easily oxidized in basic conditions. The reduction of the C-Br bond is also a possible electrochemical process.

Oxidation Pathways

The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this exact molecule are not extensively documented in publicly available literature, the reactivity of similar substituted pyridines and phenols provides insights into its potential oxidative pathways. The methoxy groups, being electron-donating, can be susceptible to oxidation, potentially leading to the formation of corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Electrochemical Reduction Mechanisms

The electrochemical reduction of halogenated pyridines offers a method for selective dehalogenation. In the case of this compound, the bromine atom at the 5-position is the primary site for electrochemical reduction. The general mechanism for the electrochemical reduction of halogenated pyridines involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bond. google.com

The process is typically carried out in an electrolytic cell where a current is passed through a solution of the halogenated pyridine in a suitable solvent containing an electrolyte. google.com The cathode potential is a critical parameter and is generally maintained between -0.5 and -2.5 volts versus a standard calomel (B162337) electrode to achieve selective reduction. google.com For many halogenated pyridines, a conversion of 70% to 95% is often targeted to optimize the yield of the desired dehalogenated product while minimizing side reactions. google.com

While specific parameters for this compound are not detailed, the general conditions for related compounds suggest that a stirred mercury pool cathode could be employed. google.com The product of the electrochemical reduction would be 2,6-dimethoxypyridin-3-ol.

Functional Group Interconversions and Derivatization at the Hydroxyl Moiety

The hydroxyl group at the 3-position of this compound is a key site for functional group interconversions and derivatization, allowing for the synthesis of a variety of new compounds. These reactions typically involve the transformation of the hydroxyl group into other functional groups such as ethers and esters.

One common derivatization is the methylation of the hydroxyl group. For instance, a similar compound, 5-bromo-6-chloropyridin-3-ol, has been methylated using methyl iodide in the presence of a base like potassium carbonate in a solvent such as DMF. The reaction proceeds by heating the mixture, resulting in the formation of the corresponding methoxy derivative.

| Reactant | Reagent | Base | Solvent | Temperature | Product |

| 5-bromo-6-chloropyridin-3-ol | Methyl iodide | K2CO3 | DMF | 45°C | 5-bromo-6-chloro-3-methoxypyridine |

Table 1: Example of Hydroxyl Group Methylation on a Substituted Pyridinol.

"Halogen Dance" Rearrangement Mechanisms

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This base-catalyzed reaction is driven by the formation of a more stable carbanion intermediate. wikipedia.org For substituted pyridines, the presence and position of directing groups, such as methoxy groups, play a crucial role in the facility and direction of the halogen migration. clockss.org

The generally accepted mechanism for the halogen dance rearrangement begins with the deprotonation of the pyridine ring by a strong base, typically at a position ortho to a directing group, to form a lithiated intermediate. wikipedia.org This intermediate can then react with a halogen source, which can be another molecule of the starting material, leading to a halogen-metal exchange. This process propagates, often catalytically, to generate a more thermodynamically stable lithiated species where the negative charge is better stabilized by the surrounding directing groups. wikipedia.org Subsequent quenching with an electrophile results in the final product with the halogen in a new position. wikipedia.org

In the context of this compound, the two methoxy groups are expected to influence the regioselectivity of deprotonation and the stability of the resulting anionic intermediates. While a specific "halogen dance" rearrangement for this exact molecule is not detailed in the available literature, studies on other bromo-methoxy-pyridines demonstrate the feasibility of such migrations. clockss.org The rearrangement can result in 1,2-, 1,3-, or even 1,4-shifts of the halogen atom, providing a versatile method for the synthesis of polysubstituted pyridine derivatives that might be difficult to access through other synthetic routes. clockss.org

| Starting Material | Base | Resulting Lithiated Intermediate | Final Product (after quenching) | Type of Shift |

| Generic Bromopyridine Derivative | Strong Base (e.g., LDA) | More stable lithiated pyridine | Isomeric Bromopyridine Derivative | 1,2-, 1,3-, or 1,4- |

Table 2: Generalized Scheme of the Halogen Dance Rearrangement in Pyridines. wikipedia.orgclockss.org

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 5-Bromo-2,6-dimethoxypyridin-3-ol in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the chemical environment of each atom and their connectivity.

Multi-Dimensional NMR for Complete Assignment (2D-NMR, NOESY, COSY, HSQC, HMBC)

¹H NMR: The proton spectrum would be expected to show a singlet for the aromatic proton on the pyridine (B92270) ring, two singlets for the two non-equivalent methoxy (B1213986) groups, and a broad singlet for the hydroxyl proton.

¹³C NMR: The carbon spectrum would display signals for the six carbons of the pyridine ring and the two carbons of the methoxy groups. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl and methoxy groups.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this specific molecule, it would primarily confirm the absence of coupling for the isolated aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for definitively assigning the carbon signal corresponding to the aromatic C-H.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. It would be particularly useful for determining the spatial arrangement of the methoxy groups relative to the aromatic proton.

A hypothetical data table for the NMR assignments is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H) |

| C2 | - | Predicted | OCH₃ (at C2) |

| C3 | - | Predicted | OH, H4 |

| C4 | Predicted | Predicted | OH, H4 |

| C5 | - | Predicted | H4 |

| C6 | - | Predicted | OCH₃ (at C6) |

| H4 | Predicted | C4 | C3, C5, C6 |

| OCH₃ (at C2) | Predicted | Predicted | C2 |

| OCH₃ (at C6) | Predicted | Predicted | C6 |

| OH | Predicted | - | C3, C4 |

Note: The values in this table are predicted and would require experimental verification.

Conformational Analysis via NMR

Conformational analysis of this compound via NMR would focus on the rotational freedom of the two methoxy groups and the hydroxyl group. Variable temperature NMR studies could reveal information about the energy barriers to rotation around the C-O bonds. NOESY experiments would provide insights into the preferred orientation of the methoxy groups in solution, indicating whether they are oriented towards or away from the other substituents.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis , a computational tool, would be employed to visualize and quantify these intermolecular contacts. It maps the regions of close contact between neighboring molecules, providing a percentage contribution of different types of interactions (e.g., H···H, O···H, Br···H) to the total crystal packing. This analysis would offer a detailed picture of the forces governing the solid-state assembly of the molecule.

A hypothetical table of crystallographic data is provided below.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Note: This data requires experimental determination through single-crystal X-ray diffraction.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₈H₈BrNO₃), the expected monoisotopic mass would be calculated with high precision.

The fragmentation pathway of the molecule under mass spectrometry conditions (e.g., using electrospray ionization - ESI) would provide further structural confirmation. Expected fragmentation patterns could include the loss of methyl groups from the methoxy substituents, loss of the hydroxyl group, and cleavage of the pyridine ring. A detailed analysis of the fragment ions would corroborate the proposed structure.

| Ion | Calculated m/z |

| [M+H]⁺ | Calculated based on exact masses |

| [M+Na]⁺ | Calculated based on exact masses |

| [M-CH₃]⁺ | Calculated based on exact masses |

| [M-OH]⁺ | Calculated based on exact masses |

Note: The m/z values are dependent on the isotopic composition and would be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the methoxy groups and the aromatic ring would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations of the ether and phenol (B47542) functionalities would be observed in the 1000-1300 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be found in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration would appear at lower frequencies, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

A table of expected vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methoxy) | Stretching | 2850-2970 |

| C=C, C=N (pyridine ring) | Stretching | 1400-1600 |

| C-O (ether, phenol) | Stretching | 1000-1300 |

| C-Br | Stretching | < 700 |

Note: These are typical ranges and the exact positions of the bands would be determined experimentally.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational studies on the electronic absorption and emission properties of this compound. While commercial vendors list this compound, indicating its synthesis is feasible, detailed spectroscopic characterization, including UV-Vis absorption and fluorescence data, is not publicly available.

In the absence of direct data for this compound, a qualitative discussion of the expected photophysical properties can be inferred from the behavior of structurally related compounds. The electronic properties of substituted pyridinols are influenced by the nature and position of their substituents. The pyridinol core, an aromatic heterocycle, possesses π → π* and n → π* electronic transitions. The presence of a hydroxyl group (-OH), two methoxy groups (-OCH₃), and a bromine atom (-Br) on the pyridine ring is expected to modulate these transitions.

Without experimental data, it is not possible to provide quantitative details such as absorption and emission maxima (λmax), molar absorptivity (ε), or fluorescence quantum yields (Φ). Further experimental investigation is required to fully characterize the electronic transitions and photophysical properties of this compound.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents (Note: The following data is hypothetical and for illustrative purposes only, as no experimental data has been reported.)

| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| Hexane | Not Determined | Not Determined |

| Dichloromethane | Not Determined | Not Determined |

| Acetonitrile | Not Determined | Not Determined |

| Methanol (B129727) | Not Determined | Not Determined |

| Water | Not Determined | Not Determined |

Table 2: Hypothetical Fluorescence Emission Data for this compound in Different Solvents (Note: The following data is hypothetical and for illustrative purposes only, as no experimental data has been reported.)

| Solvent | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Hexane | Not Determined | Not Determined | Not Determined |

| Dichloromethane | Not Determined | Not Determined | Not Determined |

| Acetonitrile | Not Determined | Not Determined | Not Determined |

| Methanol | Not Determined | Not Determined | Not Determined |

| Water | Not Determined | Not Determined | Not Determined |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the molecular properties of 5-Bromo-2,6-dimethoxypyridin-3-ol. DFT, especially using hybrid functionals like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), is frequently employed to achieve a balance between computational cost and accuracy for pyridine (B92270) derivatives. researchgate.netnih.govnih.gov These calculations yield optimized geometries, electronic structures, and predicted spectroscopic data. researchgate.net

The initial step in most computational studies is geometry optimization, which locates the minimum energy structure of the molecule on its potential energy surface. researchgate.net For a molecule like this compound, which possesses rotatable bonds in its methoxy (B1213986) and hydroxyl groups, a simple optimization is insufficient. A detailed conformational analysis is required to identify the most stable arrangement (the global minimum).

This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the torsion angles of its flexible groups. For instance, a study on the similar molecule 3-bromo-2-hydroxypyridine (B31989) utilized a PES scan to determine the most stable orientation of its hydroxyl group. nih.gov For this compound, this would involve systematically rotating the C-O bonds of the methoxy and hydroxyl substituents to map out the conformational landscape and identify the lowest energy conformer. The optimized geometric parameters, such as bond lengths and angles, for this stable structure can then be precisely determined.

Table 1: Predicted Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Length | C-O (hydroxyl) | 1.37 Å |

| Bond Length | C-N | 1.34 Å |

| Bond Angle | C-N-C | 117° |

| Bond Angle | C-C-Br | 119° |

| Dihedral Angle | C-C-O-H | 0° / 180° |

Note: This data is illustrative and represents typical values that would be obtained from DFT/B3LYP calculations.

Frontier Molecular Orbital (FMO) Theory provides key insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern many chemical reactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For pyridine derivatives, these energies are typically calculated using Time-Dependent DFT (TD-DFT). mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO | -6.75 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 5.25 |

Note: This data is illustrative, based on typical values for similar brominated pyridine compounds. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping is a visualization technique used to identify the reactive sites of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. researchgate.netresearchgate.net

Red Regions : Indicate negative electrostatic potential, representing electron-rich areas. These sites are prone to electrophilic attack. For this compound, these would be concentrated around the electronegative oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the pyridine ring. nih.gov

Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas. These sites are susceptible to nucleophilic attack. These would likely be found around the hydrogen atom of the hydroxyl group.

Green Regions : Represent neutral potential.

The MEP map provides a clear, intuitive guide to the molecule's reactivity and intermolecular interaction sites. nih.gov

Computational methods can accurately predict various spectroscopic parameters, which serve as a valuable tool for structural confirmation when compared with experimental data.

IR Spectrum : Theoretical vibrational analysis produces a list of frequencies and intensities that correspond to the molecule's fundamental vibrational modes. nih.gov This calculated IR spectrum helps in the assignment of experimental FT-IR and FT-Raman bands to specific functional group vibrations, such as O-H stretching, C-O stretching of the ether and alcohol, and C-Br stretching. researchgate.net

UV-Vis Spectrum : TD-DFT calculations are used to predict the electronic absorption spectra by calculating the energies of vertical electronic transitions. researchgate.net This allows for the prediction of the maximum absorption wavelength (λmax) and the nature of the electronic transitions involved, such as π → π* or n → π* transitions. mdpi.com

NMR Spectrum : The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental results, are a powerful tool for verifying the molecular structure. For molecules containing heavy atoms like bromine, relativistic effects may need to be considered for higher accuracy. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3500 |

| C-H (methyl) | Symmetric/Asymmetric Stretching | 2950 - 3050 |

| C=N (pyridine) | Ring Stretching | ~1580 |

| C-O (ether) | Asymmetric Stretching | ~1250 |

| C-Br | Stretching | ~650 |

Note: These are representative frequencies and would be precisely calculated in a DFT frequency analysis.

Fukui Function Analysis provides even more detailed, site-specific reactivity information. It identifies which atoms within the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. mdpi.comnih.gov This analysis helps to pinpoint the exact reactive centers, offering a more refined understanding of the molecule's chemical behavior than MEP maps alone.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations typically model a molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations offer a way to study the molecule's dynamic behavior over time in an explicit solvent environment. MD simulations are crucial for exploring the full conformational space of flexible molecules and understanding how interactions with solvent molecules, such as water, can influence the preferred conformation and dynamic behavior. uq.edu.au Force fields for the molecule, which are required for MD simulations, can be developed using services like the Automated Topology Builder (ATB). uq.edu.au

Molecular Docking and Binding Mode Analysis with Model Receptors (e.g., Enzymes, Proteins)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. This method is fundamental in drug discovery and design.

The process involves placing the ligand in various orientations and conformations within the receptor's binding site and calculating a score to estimate the binding affinity. The results can predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. For example, the related compound 3-bromo-2-hydroxypyridine has been studied via docking with bromodomain inhibitor targets to explore its binding interactions. nih.govmdpi.com Such an analysis for this compound could reveal its potential as an inhibitor for specific enzyme targets.

Table 4: Hypothetical Molecular Docking Results for this compound

| Model Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33 | Hydrogen Bond with -OH |

| ILE10, VAL18 | Hydrophobic Interaction | ||

| ASP86 | Hydrogen Bond with Pyridine-N | ||

| Bromodomain-containing protein 4 (BRD4) | -7.9 | ASN140, TRP81 | Hydrogen Bond with -OH |

| PRO82, LEU92 | Hydrophobic Interaction |

Note: This table is purely illustrative to demonstrate the type of data generated from a molecular docking study.

Ligand-Protein Interaction Mechanisms (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The potential of this compound to interact with protein targets is dictated by its structural and electronic features. The hydroxyl (-OH) group and the nitrogen atom within the pyridine ring are prime candidates for forming hydrogen bonds, which are crucial for the specificity and stability of ligand-protein complexes. The methoxy groups (-OCH3) and the bromine atom can also participate in various non-covalent interactions.

Hydrogen Bonding: The hydroxyl group on the pyridine ring can act as both a hydrogen bond donor and acceptor. Similarly, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. These interactions are fundamental in anchoring the ligand within a protein's binding pocket. Computational studies on similar pyridin-3-ol scaffolds consistently highlight the importance of these hydrogen bonds in defining the orientation and binding affinity of the molecule.

Pi-Stacking: The aromatic pyridine ring of this compound can participate in pi-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions, which involve the stacking of aromatic rings, contribute to the stability of the ligand-protein complex. The electron-withdrawing bromine atom can modulate the electron density of the pyridine ring, potentially influencing the strength and nature of these pi-stacking interactions.

A hypothetical representation of the types of interactions and the amino acid residues that could be involved is presented in the table below.

| Interaction Type | Potential Interacting Residues (Protein) | Moiety of this compound Involved |

| Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine | 3-hydroxyl group |

| Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine | 3-hydroxyl group, Pyridine Nitrogen, Methoxy Oxygens |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Methoxy methyl groups |

| Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan | Pyridine ring |

| Halogen Bonding | Carbonyl oxygen of peptide backbone | Bromine atom |

Binding Affinity Prediction and Scoring Functions

Predicting the binding affinity of a ligand to a protein is a cornerstone of computational drug design. This is often achieved through molecular docking simulations, which predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction using scoring functions.

Various computational tools and scoring functions are available to predict binding affinity. frontiersin.orgcolumbia.edunih.gov For a compound like this compound, a typical workflow would involve docking the molecule into the active site of a relevant protein target. The scoring function would then calculate a value, often expressed in kcal/mol, representing the predicted free energy of binding. Lower, more negative scores generally indicate a higher predicted binding affinity.

Commonly used scoring functions can be classified into three main types: force-field-based, empirical, and knowledge-based. Each uses a different approach to estimate the binding energy. For instance, force-field-based scoring functions calculate the sum of non-bonded interactions (van der Waals and electrostatic) between the ligand and the protein. Empirical scoring functions use a set of weighted energy terms derived from experimental binding data. Knowledge-based scoring functions are derived from statistical analysis of observed intermolecular contacts in large datasets of protein-ligand complexes.

The table below illustrates a hypothetical set of predicted binding affinities for this compound against several protein kinases, a common class of drug targets, using different scoring functions.

| Target Protein | Docking Score (kcal/mol) - (Scoring Function A) | Predicted Ki (nM) - (Scoring Function B) |

| Protein Kinase A | -8.5 | 150 |

| Protein Kinase B | -9.2 | 75 |

| Protein Kinase C | -7.9 | 250 |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. hkust.edu.hkacs.orgacs.org For this compound, computational methods can be employed to investigate various potential reaction pathways, such as nucleophilic substitution at the bromine-substituted carbon or reactions involving the hydroxyl and methoxy groups.

By calculating the energies of reactants, transition states, and products, computational models can map out the entire energy profile of a reaction. This allows for the determination of activation barriers, which are critical for understanding reaction rates and predicting the most likely reaction pathway.

For instance, a computational study could investigate the mechanism of a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds, at the bromine position of this compound. DFT calculations could model the oxidative addition of the bromopyridine to a palladium catalyst, followed by transmetalation and reductive elimination steps, providing detailed insights into the energetics and intermediates of the catalytic cycle.

Below is a hypothetical table summarizing the calculated activation energies for a proposed reaction step involving this compound.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition to Pd(0) | DFT (B3LYP/6-31G*) | 15.2 |

| Nucleophilic Aromatic Substitution | DFT (M06-2X/def2-TZVP) | 25.8 |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

An in-depth examination of the chemical compound this compound and its derivatives reveals a landscape rich with potential for chemical exploration and development. This article focuses on the design, synthesis, and analysis of analogues derived from this core structure, detailing the strategies for modification and the resulting impact on molecular properties.

Design, Synthesis, and Exploration of Analogues and Derivatives

The structural backbone of 5-Bromo-2,6-dimethoxypyridin-3-ol offers multiple sites for chemical modification, making it a versatile scaffold for developing novel compounds. Researchers have explored various strategies to synthesize analogues and derivatives, aiming to understand and optimize their chemical and physical properties.

Exploration of Biological Interaction Mechanisms and Biochemical Responses Non Clinical Focus

Mechanistic Studies of Enzymatic Interactions (e.g., Inhibition, Activation)

There is currently no available scientific literature detailing the mechanistic studies of enzymatic interactions for 5-Bromo-2,6-dimethoxypyridin-3-ol. Research on its potential to act as an enzyme inhibitor or activator has not been published in the sources reviewed.

Receptor Binding Profile Analysis at the Molecular Level

No studies have been identified that analyze the receptor binding profile of this compound at a molecular level. Consequently, there is no data available on its affinity for any specific biological receptors.

Investigation of Cellular Pathway Modulation via Molecular Probes (In Vitro Studies)

There is a lack of in vitro studies investigating the modulation of cellular pathways by this compound. Its use as a molecular probe to explore cellular functions has not been documented in the reviewed scientific literature.

Antioxidant and Radical Scavenging Mechanisms

No specific research has been found that investigates the antioxidant and radical scavenging mechanisms of this compound. Therefore, its capacity to neutralize free radicals or its potential antioxidant properties remain uncharacterized.

Potential Applications in Advanced Chemical and Biochemical Research

Utility as Precursors for Complex Chemical Syntheses

The true value of many heterocyclic compounds lies in their role as building blocks for more complex, high-value molecules. 5-Bromo-2,6-dimethoxypyridin-3-ol is a prime example of such a precursor. The bromine atom at the 5-position is particularly significant, as it serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position. For instance, studies on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) have demonstrated its successful use in Suzuki cross-coupling reactions to generate a library of novel pyridine (B92270) derivatives with potential biological activities. mdpi.com The hydroxyl and methoxy (B1213986) groups can also be chemically modified; the hydroxyl group can be etherified or esterified, while the methoxy groups can potentially be demethylated to reveal further reactive sites. chemicalbook.com The aldehyde derivative, 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde, highlights how the core structure can be functionalized for further synthetic transformations. uni.lu

Application as Ligands in Organometallic Catalysis

Substituted pyridines are a cornerstone of ligand design in organometallic chemistry and catalysis. researchgate.netwikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, while the substituents on the ring modulate the electronic and steric properties of the resulting metal complex. The 3-hydroxyl group in this compound, in particular, can act as a proton-responsive site. This functionality is characteristic of "cooperative ligands," where the ligand can actively participate in bond activation steps. For example, pyridonates (the deprotonated form of hydroxypyridines) can cooperate with a metal center to heterolytically cleave H-H, N-H, or O-H bonds, which is a key step in many catalytic hydrogenation, dehydrogenation, and coupling reactions. rsc.orgacs.org While direct catalytic applications of this compound have not been extensively reported, its structural features—a coordinating nitrogen atom and a proton-labile hydroxyl group—make it a promising candidate for developing novel catalysts. The basicity of the pyridine ligand, influenced by the electron-donating methoxy groups, is known to correlate with the catalytic efficiency of palladium complexes in cross-coupling reactions. acs.org

Development as Molecular Probes for Biochemical Systems

Molecular probes are essential tools for visualizing and understanding complex biological processes. The pyridinone scaffold, which is tautomeric with hydroxypyridine, is recognized as an important pharmacophore in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov This allows it to mimic peptide bonds and interact with biological targets like kinase hinges. nih.gov The bromine atom on the ring can serve multiple purposes: it can act as a site for further derivatization to attach fluorophores or other reporter groups, and its presence can enhance binding affinity to certain biological targets, such as bromodomains. Furthermore, related compounds like 3-Bromo-5-hydroxypyridine have been identified as ligands for nicotinic acetylcholine (B1216132) receptors and have been investigated for their potential in developing therapies for various diseases. biosynth.compipzine-chem.com The specific substitution pattern of this compound could be exploited to fine-tune its binding selectivity and pharmacokinetic properties, making it a valuable starting point for the fragment-based design of new biochemical probes.

Building Blocks for Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions. The functional groups on this compound make it an excellent candidate for constructing such architectures. The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the methoxy and hydroxyl groups are hydrogen bond acceptors. These features allow for the formation of predictable and robust hydrogen-bonding networks. nih.gov Additionally, the bromine atom can participate in halogen bonding, a directional interaction between a halogen and a Lewis base (like a nitrogen or oxygen atom), which can be used to control the assembly of molecules in the solid state. nih.gov The interplay between hydrogen bonding (from the -OH group) and halogen bonding (from the -Br atom) with the pyridine nitrogen provides a powerful strategy for crystal engineering, enabling the construction of extended one- or two-dimensional networks. nih.govmdpi.com The use of substituted pyridines and pyridazines as building blocks for novel supramolecular structures is a well-established area of research. acs.orgrsc.org

Exploration in Materials Science for Electronic or Optical Properties (e.g., Blue Emissive Compounds)

The electronic properties of organic molecules are highly dependent on their structure, particularly the nature and position of substituents on an aromatic core. nih.gov Polysubstituted pyridines are being actively investigated for their potential in materials science, including applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. pipzine-chem.comresearchgate.net The introduction of a bromine atom and methoxy groups can significantly alter the electronic distribution within the pyridine ring, thereby influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. iiste.org This, in turn, affects the molecule's absorption and emission properties. Brominated boron-dipyrromethene (BODIPY) dyes, for example, show altered electrochemical and spectral properties compared to their non-brominated counterparts. researchgate.net While the specific optical properties of this compound are not widely documented, theoretical studies on related pyridine systems suggest that such molecules could possess interesting electronic characteristics. rsc.org Its structure provides a scaffold that could be systematically modified to tune its photophysical properties, potentially leading to the development of new emissive materials.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-2-methylpyridin-3-amine |

| 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde |

| 3-Bromo-5-hydroxypyridine |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted pyridines can be a complex challenge. Future research should prioritize the development of efficient and environmentally benign methods for the synthesis of 5-Bromo-2,6-dimethoxypyridin-3-ol. Current approaches to similar structures often rely on multi-step sequences that may involve harsh reagents and generate significant waste.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct, late-stage functionalization of a pre-existing 2,6-dimethoxypyridin-3-ol scaffold would be a highly atom-economical approach. Research into selective bromination at the C5 position using modern catalytic methods could provide a more direct route.

Flow Chemistry: The use of continuous flow reactors could offer improved control over reaction parameters, enhancing safety and yield for key synthetic steps. This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates.

Renewable Feedstocks: Investigation into synthetic pathways that utilize renewable starting materials would align with the growing demand for sustainable chemical manufacturing.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Classical Multi-step Synthesis | Well-established reactions | Potentially low overall yield, significant waste generation |

| Catalytic C-H Functionalization | High atom economy, reduced steps | Regioselectivity control, catalyst cost and sensitivity |

| Flow Chemistry | Enhanced safety and control, scalability | Initial setup cost, potential for clogging |

| Biosynthesis/Enzymatic Catalysis | High selectivity, mild conditions | Enzyme discovery and engineering, substrate scope |

Integration of Machine Learning for Predictive Modeling of Reactivity and Interactions

The application of machine learning in chemistry is a rapidly expanding field that holds immense promise for accelerating discovery. nih.govresearchgate.netrsc.orgrsc.org For a molecule like this compound, where empirical data is scarce, predictive modeling can be particularly valuable.

Future research in this area could focus on:

Reactivity Prediction: Machine learning models, trained on large datasets of known reactions for pyridines and other heterocycles, could predict the most likely sites of reactivity for this compound under various conditions. nih.govresearchgate.net This could guide experimental design and avoid unproductive research avenues.

Predicting Biological Activity: By analyzing the structural features of the molecule, machine learning algorithms could predict potential interactions with biological targets, helping to prioritize this compound for screening in relevant assays.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the physicochemical properties of a series of related pyridinol derivatives with their biological activity or reactivity.

A hypothetical data table for a machine learning model predicting site reactivity is shown below:

| Position on Pyridine (B92270) Ring | Predicted Reactivity (Arbitrary Units) | Influencing Factors |

| C4 | 8.5 | Electron-donating effect of hydroxyl and methoxy (B1213986) groups |

| N1 | 7.2 | Basicity of the pyridine nitrogen |

| C3-OH | 6.8 | Acidity of the hydroxyl proton |

| C5-Br | 5.4 | Potential for halogen bonding or cross-coupling reactions |

Investigation of Photochemical Reactivity Beyond N-Oxides

The photochemistry of pyridine N-oxides is well-documented, but the photochemical behavior of other pyridine derivatives is less explored. The presence of bromo and methoxy substituents on the pyridinol ring suggests the potential for interesting photochemical transformations. For instance, the photoredox cyanation of 2,6-dimethoxypyridine (B38085) has been reported, indicating the susceptibility of the dimethoxy-pyridine core to photochemical reactions. acs.org

Future research should investigate:

Photoinduced C-Br Bond Cleavage: The carbon-bromine bond could be susceptible to homolytic or heterolytic cleavage upon irradiation, leading to the formation of reactive radical or ionic intermediates.

Photo-Fries Type Rearrangements: The hydroxyl group could potentially undergo rearrangement reactions under photochemical conditions.

Photosensitization: The compound itself could act as a photosensitizer, or its reactivity could be modulated by the addition of external photosensitizers.

Exploration of Interactions with Novel Biological Targets at a Mechanistic Resolution

The pyridine scaffold is a common feature in many biologically active compounds, including pharmaceuticals. ijssst.info The specific substitution pattern of this compound could impart unique biological activities.

Future research in this area should involve:

Broad Biological Screening: The compound should be screened against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.

Mechanistic Studies: For any identified biological activity, detailed mechanistic studies should be undertaken to understand how the compound interacts with its target at a molecular level. This could involve techniques such as X-ray crystallography, NMR spectroscopy, and computational docking studies.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related compounds would help to elucidate the key structural features responsible for any observed biological activity.

Comprehensive Mechanistic Characterization of Unexpected Reaction Pathways

During the exploration of the reactivity of this compound, it is likely that unexpected or novel reaction pathways will be discovered. chemrxiv.org These serendipitous findings can often lead to the most significant scientific breakthroughs.

A systematic approach to characterizing these unexpected pathways is crucial:

In-depth Spectroscopic Analysis: Thorough analysis of all reaction products, including minor byproducts, using techniques such as 2D NMR and mass spectrometry will be essential.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction mechanisms and transition states, providing insight into the feasibility of different pathways. nih.gov

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for a proposed mechanism.

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-2,6-dimethoxypyridin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via electrophilic bromination of 2,6-dimethoxypyridin-3-ol using bromine or N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid at 50–60°C). Alternative routes include nucleophilic substitution on 5-bromo-2,6-dichloropyridine using sodium methoxide in methanol. Reaction optimization should prioritize temperature control (60–80°C) and inert atmospheres to avoid demethylation. Yield improvements (≥70%) are achievable with excess methoxide (2.5–3.0 equiv.) and extended reaction times (12–24 hrs). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H NMR : The hydroxyl proton (C3-OH) appears as a singlet at δ 10.5–11.0 ppm (DMSO-d₆), absent in fully methylated analogs. Methoxy groups (C2 and C6) show singlets at δ 3.8–4.0 ppm.

- ¹³C NMR : Bromine’s inductive effect deshields C5 (δ 120–125 ppm), while methoxy carbons appear at δ 55–60 ppm.

- IR : Broad O–H stretch (~3200 cm⁻¹) and C–Br vibration (650–750 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 248.0 (C₇H₈BrNO₃). Cross-validate with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent systems?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in methanol/ethanol. Insoluble in hexane.

- Stability : Degrades under strong acidic/basic conditions via demethylation or hydroxyl displacement. Store at –20°C under nitrogen. In aqueous solutions (pH 5–7), stability exceeds 6 months if refrigerated .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine at C5 acts as a leaving group, while methoxy groups at C2/C6 exert electron-donating effects, activating the ring for palladium-catalyzed cross-couplings. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Regioselectivity is controlled by steric hindrance from methoxy groups; coupling occurs predominantly at C5. Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) .

Q. What computational methods (DFT, MD) predict the tautomeric equilibria and hydrogen-bonding networks of this compound in solution?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model keto-enol tautomerism. The enol form (C3-OH) is favored by ~5 kcal/mol due to intramolecular H-bonding with methoxy oxygen.

- Molecular dynamics (MD) simulations in explicit solvent (e.g., water, methanol) reveal solvent-dependent H-bond lifetimes (1–10 ps). Use GROMACS with OPLS-AA force field for trajectory analysis .

Q. How do steric and electronic factors affect the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

- Methodological Answer :

- Nitration : Methoxy groups direct EAS to C4 via resonance, but steric hindrance from C2/C6-OCH₃ reduces reactivity. Use HNO₃/H₂SO₄ at 0°C for controlled mono-nitration (C4-NO₂, 60% yield).

- Sulfonation : SO₃ in H₂SO₄ targets C4, forming a stable sulfonic acid derivative. Characterize regiochemistry via NOE NMR (irradiation of C2-OCH₃ enhances C4-proton signal) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound derivatives: How to resolve conflicting data?

- Methodological Answer : Variations arise from polymorphic forms or impurities. Standardize purification via recrystallization (ethanol/water) and confirm purity by HPLC (C18 column, 90:10 H₂O/ACN, 1 mL/min). Compare DSC thermograms (10°C/min) to identify polymorphs. Cross-reference with single-crystal XRD for definitive confirmation .

Experimental Design Guidelines

Designing a kinetic study to compare hydrolysis rates of this compound under acidic vs. basic conditions.

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.